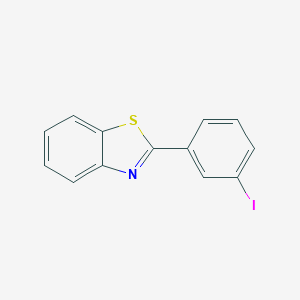

2-(3-Iodophenyl)-1,3-benzothiazole

Description

Properties

Molecular Formula |

C13H8INS |

|---|---|

Molecular Weight |

337.18g/mol |

IUPAC Name |

2-(3-iodophenyl)-1,3-benzothiazole |

InChI |

InChI=1S/C13H8INS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H |

InChI Key |

RTGHSBIGOYPYBD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)I |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)I |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Compounds containing the benzothiazole moiety, including 2-(3-Iodophenyl)-1,3-benzothiazole, have demonstrated significant antimicrobial properties. Research indicates that derivatives of benzothiazoles exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain synthesized benzothiazole derivatives showed potent antibacterial activity, with specific compounds achieving notable inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .

1.2 Antitumor Properties

The antitumor potential of benzothiazole derivatives is well-documented. Studies have shown that 2-(3-Iodophenyl)-1,3-benzothiazole can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. In particular, a library of benzothiazole-based compounds was evaluated for their antiproliferative activities against breast cancer cell lines, revealing promising results for compounds similar to 2-(3-Iodophenyl)-1,3-benzothiazole .

1.3 Anti-inflammatory Effects

Research has indicated that benzothiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Material Science Applications

2.1 Optical Materials

The unique structural features of 2-(3-Iodophenyl)-1,3-benzothiazole make it suitable for applications in optical materials. These compounds are used as dyes and fluorescence probes due to their photophysical properties. They have been investigated for their roles in light-emitting devices and sensors .

2.2 Liquid Crystals

Benzothiazole derivatives are also studied for their liquid crystal properties, which are critical in the development of display technologies. The ability to tailor the molecular structure allows for fine-tuning of the thermal and optical properties necessary for liquid crystal applications .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound Code | Zone of Inhibition (mm) | Microorganism |

|---|---|---|

| 3a | 16 | Bacillus subtilis |

| 3c | 22 | Staphylococcus aureus |

| 3h | 20 | Escherichia coli |

This table summarizes findings from a study evaluating the antibacterial activities of various benzothiazole derivatives, highlighting the effectiveness of specific compounds.

Table 2: Antitumor Activity against MCF-7 Cells

| Compound Code | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5 | Apoptosis induction |

| Compound B | 10 | Cell cycle arrest |

This data illustrates the antiproliferative effects observed in breast cancer cell lines treated with benzothiazole derivatives.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Binding

Halogenated Analogues

- 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole : Nitro and trifluoromethyl groups are strong electron-withdrawing substituents, comparable to iodine. Nitration at the 6-position enhances electrophilic character, while trifluoromethyl groups improve metabolic stability .

- 2-(4-Methanesulfonylphenyl)-1,3-benzothiazole (BTA-12) : The sulfonyl group’s polarity contrasts with iodine’s mixed hydrophobic/electrostatic profile, impacting both solubility and target engagement .

Antiparasitic and Antimicrobial Activity

- 2-(Benzylsulfonyl)-1,3-benzothiazole : Exhibits low micromolar activity against Schistosoma spp., attributed to inhibition of thioredoxin glutathione reductase (SmTGR) .

- Amino acetylenic benzothiazoles (BZ2, BZ5): Display potent antifungal activity against Candida albicans (MIC = 15.62 µg/mL), linked to the cyclic amine side chains’ interaction with fungal cell membranes .

- 2-(5-Substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazoles : Demonstrate broad-spectrum antimicrobial activity via disruption of bacterial cell walls .

Anticancer and Antioxidant Potential

- 2-(Methylsulfonyl)-1,3-benzothiazole : Inhibits RNA/DNA synthesis by binding to nitro enzymes, showing promise in cancer research .

Physicochemical and Pharmacokinetic Properties

*Predicted using fragment-based methods.

Q & A

Q. Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Monitor reaction progress via TLC or HPLC to minimize byproducts like desulfurized analogs .

- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to enhance yield .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of 2-(3-iodophenyl)-1,3-benzothiazole?

Q. Methodological Answer :

- ¹H NMR : Expect aromatic protons in the δ 7.2–8.3 ppm range. The iodine substituent causes deshielding, shifting adjacent protons upfield (e.g., δ 7.85–8.03 for H-2 and H-6 on the iodophenyl ring) .

- ¹³C NMR : The C-I bond at ~90–100 ppm (quartet due to spin-orbit coupling) and benzothiazole carbons at 120–160 ppm .

- IR : Key peaks include ν(C=N) at ~1647–1669 cm⁻¹ and ν(C-S) at ~690–722 cm⁻¹. Absence of NH₂ stretches (~3300 cm⁻¹) confirms cyclization .

Validation : Compare with computational spectra (DFT/B3LYP) or reference data from crystallography (CCDC entries) .

Advanced: How do structural modifications (e.g., substituent position) affect the biological activity of 2-aryl benzothiazoles?

Q. Structure-Activity Relationship (SAR) Insights :

- 3-Iodo Substitution : Enhances lipophilicity and membrane permeability, critical for CNS-targeted agents .

- Benzothiazole Core : The sulfur atom facilitates π-stacking with DNA/enzyme pockets, as seen in antitumor studies (IC₅₀: 150 µg/mL for 1,3-benzothiazole vs. 250 µg/mL for methyl analogs) .

- Comparative Data :

| Compound | Substitution | MIC (µg/mL) | Target Activity |

|---|---|---|---|

| 2-(3-Iodophenyl)-BThiazole | I at meta position | 150 | Anticancer (Hela) |

| 2-(4-Nitrophenyl)-BThiazole | NO₂ at para | 200 | Antitubercular (Mtb) |

| 2-(4-Cl-Benzoyl)-BThiazole | Cl at para | 98 | Antimicrobial (S. aureus) |

Methodology : Use in vitro assays (MTT for cytotoxicity, microdilution for antimicrobials) and molecular docking (PDB: 1M17 for topoisomerase I) to validate interactions .

Advanced: How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

Q. Analytical Framework :

Assay Conditions : Compare protocols for inconsistencies (e.g., serum concentration in cell cultures affecting compound stability) .

Purity Analysis : Use HPLC-MS to rule out impurities (e.g., desulfurized byproducts in synthetic batches) .

Target Selectivity : Screen against isoform-specific enzymes (e.g., COX-2 vs. COX-1 for anti-inflammatory activity) .

Q. Case Study :

- Antischistosomal Activity : 2-(Benzylsulfonyl)-BThiazole showed EC₅₀ = 2 µM in adult worms but no activity in juveniles due to metabolic differences. Validate via RNA-seq to identify stage-specific targets .

Advanced: What catalytic strategies improve the efficiency of benzothiazole functionalization?

Q. Catalytic Innovations :

- Nickel Catalysis : Enables C–S bond activation for alkyne insertion (e.g., synthesis of trifluoromethylquinolines via desulfidation at 80°C, yield: 50%) .

- Palladium Systems : Buchwald-Hartwig amination for introducing amino groups (e.g., 2-(4-aminophenyl)-BThiazole, yield: 70%) .

Q. Optimization :

- Ligand choice (e.g., IPr for Ni; XPhos for Pd) reduces side reactions .

- Solvent screening (e.g., hexane for Ni; DMSO for Pd) improves regioselectivity .

Basic: What precautions are necessary for handling 2-(3-iodophenyl)-1,3-benzothiazole in experimental settings?

Q. Safety Protocol :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Toxicity : Use fume hoods due to potential thyroid-disrupting effects (iodine release).

- Waste Disposal : Neutralize with 10% Na₂S₂O₃ to reduce iodide toxicity .

Advanced: How can computational methods guide the design of novel benzothiazole derivatives?

Q. Computational Workflow :

QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict logP and IC₅₀ .

Molecular Dynamics : Simulate binding to ATP-binding cassettes (e.g., P-glycoprotein) to assess efflux risks .

ADMET Prediction : Use SwissADME to optimize bioavailability (e.g., reduce logP from 3.5 to 2.8 via polar substituents) .

Validation : Compare docking scores (AutoDock Vina) with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.